1-Butyl-1,4-dihydroquinoxaline-2,3-dione - 1206077-97-5

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

Catalog Number: EVT-1819891
CAS Number: 1206077-97-5
Molecular Formula: C12H14N2O2
Molecular Weight: 218.25 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

Example:

  • Synthesis of 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione: This compound was synthesized by reacting 6-chloroquinoxaline-2,3(1H,4H)-dione with benzyl bromide in the presence of a base like potassium carbonate. []
Molecular Structure Analysis
  • N-alkylation/arylation: The nitrogen atoms can be alkylated or arylated to introduce different substituents, as demonstrated in the synthesis of 1,4-dibenzyl-6-chloroquinoxaline-2,3(1H,4H)-dione. []
  • Halogenation: Halogens can be introduced into the quinoxaline ring system, often at positions 6 and/or 7, to modify their electronic properties and biological activities. [, ]
  • Nitration: The introduction of a nitro group, often at position 5, is a common modification that can enhance their potency as antagonists for certain receptors. [, , ]
Mechanism of Action

Example:

  • Antagonism of Glutamate Receptors: Several derivatives, particularly those with halogen and nitro substituents, exhibit potent antagonism towards glutamate receptors, specifically the NMDA receptor glycine site. This antagonism is thought to arise from their ability to competitively bind to the glycine binding site, preventing the binding of the endogenous agonist, glycine. [, , , ]
  • Corrosion Inhibition: Certain derivatives, like 1,4-dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione (AY15) and 6-nitro-1,4-di(prop-2-yn-1-yl)quinoxaline-2,3(1H,4H)-dione (NQPr), have demonstrated corrosion inhibition properties on mild steel in acidic environments. Their mechanism of action involves adsorption onto the metal surface, forming a protective layer that hinders the corrosion process. The adsorption process is influenced by the molecular structure of the inhibitor and its interaction with the metal surface. [, ]
Physical and Chemical Properties Analysis

Examples:

  • Solubility: The solubility of these compounds can vary significantly depending on the nature of the substituents. For instance, the introduction of alkyl or alkoxy groups can enhance their lipophilicity, potentially improving their membrane permeability and bioavailability. []
  • Log P: Alkyl-substituted QXs with log P values of 0.5 or less tend to be more bioavailable than those with higher log P values, indicating the importance of lipophilicity for their biological activity. []
Applications
  • Medicinal Chemistry: These compounds have shown promise as potential therapeutic agents for a range of disorders, including neurodegenerative diseases, anxiety, pain, and cancer. Their ability to modulate glutamate receptor activity makes them particularly attractive targets for the development of novel therapies for neurological and psychiatric disorders. [, , , ]
  • Corrosion Inhibition: The ability of certain derivatives to adsorb onto metal surfaces and form protective layers has sparked interest in their potential as corrosion inhibitors. These inhibitors could find applications in various industries, such as oil and gas, construction, and manufacturing, to protect metal structures and equipment from corrosion damage. [, ]
  • Organic Synthesis: The unique reactivity of 1,4-dihydroquinoxaline-2,3-diones makes them valuable building blocks in organic synthesis. They can be employed in various reactions, including N-alkylation, halogenation, and nitration, to create a diverse array of substituted quinoxaline derivatives. These derivatives can then be utilized as intermediates in the synthesis of more complex molecules with potential biological or material applications. []
Future Directions
  • Structure-Activity Relationship (SAR) Studies: Further investigation into the relationship between the structure of these compounds and their biological activity is crucial for designing more potent and selective drug candidates. [, ]

1,4-Dihydroquinoxaline-2,3-dione

  • Relevance: This compound represents the core structure of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, lacking only the butyl substitution at the 1-position nitrogen. []

6,7-Dichloro-1,4-dihydroquinoxaline-2,3-dione (DCQX)

  • Compound Description: DCQX acts as an antagonist for the glycine site of the NMDA receptor. It's a key intermediate in the synthesis of [¹¹C]ACEA 1021, a radiolabeled version used for studying biodistribution and potential as a PET tracer. []
  • Relevance: DCQX shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. The presence of chlorine atoms at the 6 and 7 positions in DCQX introduces electronic and steric differences compared to the butyl substitution in the target compound. []

6,7-Dichloro-5-nitro-1,4-dihydroquinoxaline-2,3-dione (ACEA 1021 / Licostinel)

  • Compound Description: ACEA 1021 is a potent antagonist for the glycine site of the NMDA receptor. [¹¹C]ACEA 1021 is a radiolabeled version synthesized for studying biodistribution and potential as a PET tracer. []
  • Relevance: This compound is structurally similar to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, sharing the quinoxaline-2,3-dione core. ACEA 1021 has chlorine substituents at the 6 and 7 positions and a nitro group at the 5 position, whereas the target compound has a butyl group at the 1-position. []

1,4-Dioctyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione (AY15)

  • Compound Description: This compound exhibits corrosion inhibition properties for mild steel in acidic environments. Studies show it functions as a mixed-type inhibitor, adsorbing onto the metal surface. []
  • Relevance: AY15 shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. AY15 possesses octyl groups at both the 1 and 4 positions and a methyl group at the 6 position. In contrast, the target compound has a butyl group at the 1-position and lacks substitutions at the 4 and 6 positions. []

6,7-Dinitro-1,4-dihydroquinoxaline-2,3-dione (DNQX)

  • Compound Description: This compound acts as a potent antagonist of the ionotropic glutamate receptor GluA2. It exists primarily in an anionic form at physiological pH due to its acidic properties. []
  • Relevance: DNQX has a similar structure to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, sharing the quinoxaline-2,3-dione core. The key difference lies in the substitution pattern: DNQX has nitro groups at the 6 and 7 positions, while the target compound has a butyl group at the 1-position. []

1,4-Dibenzyl-6-methyl-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound has been structurally characterized, revealing a planar quinoxaline ring system. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. The difference lies in the substituents: it has benzyl groups at the 1 and 4 positions and a methyl group at the 6 position, unlike the butyl substitution at the 1-position in the target compound. []

1-Ethyl-4-phenylethyl-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound's structure has been determined, revealing a planar quinoxaline ring system. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, differing in the substituents. It has an ethyl group at the 1-position, a phenylethyl group at the 4-position, and lacks any substitution at the 6-position, unlike the target compound with only a butyl group at the 1-position. []

1-Allyl-6-chloro-7-methyl-1,4-dihydroquinoxaline-2,3-dione

  • Compound Description: This compound was synthesized as a precursor for developing NMDA receptor antagonists. []
  • Relevance: It is structurally similar to 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, sharing the quinoxaline-2,3-dione core. It features an allyl group at the 1-position, a chlorine atom at the 6-position, and a methyl group at the 7-position, distinct from the butyl group at the 1-position in the target compound. []

7-Chloro-6-methyl-5-nitro 1,4-dihydroquinoxaline-2,3-dione (14g)

  • Compound Description: This compound exhibits potent antagonist activity at the glycine site of the NMDA receptor and displays significant in vivo activity in the maximal electroshock (MES) test in mice. []
  • Relevance: It shares the core structure of 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. 14g has a chlorine atom at the 7-position, a methyl group at the 6-position, and a nitro group at the 5-position, unlike the butyl group at the 1-position in the target compound. []

7-Bromo-6-methyl-5-nitro 1,4-dihydroquinoxaline-2,3-dione (14f)

  • Compound Description: This compound displays potent antagonist activity at the glycine site of the NMDA receptor. []
  • Relevance: Sharing the quinoxaline-2,3-dione core with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, 14f differs in its substituents. It features a bromine atom at the 7-position, a methyl group at the 6-position, and a nitro group at the 5-position, unlike the single butyl group at the 1-position in the target compound. []

1,4-Diallyl-6-chloroquinoxaline-2,3-(1H,4H)-dione (1a)

  • Compound Description: This compound displays good corrosion inhibition properties for mild steel in acidic solutions, functioning as a mixed-type inhibitor and adsorbing onto the metal surface. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. 1a possesses allyl groups at both the 1 and 4 positions and a chlorine atom at the 6 position. This is different from the single butyl substituent at the 1-position in the target compound. []

1,4-Diallyl-6-nitroquinoxaline-2,3-(1H,4H)-dione (1b)

  • Compound Description: This compound shows corrosion inhibition properties for mild steel in acidic solutions, acting as a mixed-type inhibitor and adsorbing onto the metal surface. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. 1b features allyl groups at both the 1 and 4 positions and a nitro group at the 6 position, unlike the butyl group at the 1-position in the target compound. []
  • Compound Description: This compound acts as a corrosion inhibitor for mild steel in acidic solutions. It functions as a mixed-type inhibitor, showing strong and spontaneous adsorption onto the metal surface. []
  • Compound Description: This compound has been structurally characterized using X-ray crystallography, revealing a planar quinoxaline ring system. []
  • Relevance: It shares the core quinoxaline-2,3-dione structure with 1-Butyl-1,4-dihydroquinoxaline-2,3-dione, with variations in the substituents. It features benzyl groups at both the 1 and 4 positions and a chlorine atom at the 6 position, contrasting the target compound's single butyl substitution at the 1-position. []
  • Compound Description: Luminol is used as a starting material for synthesizing various derivatives, including those with potential antimicrobial activity. []
  • Relevance: While not a direct structural analogue, Luminol belongs to a similar chemical class as 1-Butyl-1,4-dihydroquinoxaline-2,3-dione. Both compounds contain a phthalazine-1,4-dione core, highlighting the interest in this scaffold for medicinal chemistry. []

Properties

CAS Number

1206077-97-5

Product Name

1-Butyl-1,4-dihydroquinoxaline-2,3-dione

IUPAC Name

4-butyl-1H-quinoxaline-2,3-dione

Molecular Formula

C12H14N2O2

Molecular Weight

218.25 g/mol

InChI

InChI=1S/C12H14N2O2/c1-2-3-8-14-10-7-5-4-6-9(10)13-11(15)12(14)16/h4-7H,2-3,8H2,1H3,(H,13,15)

InChI Key

WJCQVTLCFNBGME-UHFFFAOYSA-N

SMILES

CCCCN1C2=CC=CC=C2NC(=O)C1=O

Canonical SMILES

CCCCN1C2=CC=CC=C2NC(=O)C1=O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.